Physicochemical Property Profile: Lower Predicted Lipophilicity vs. GSK2256294
The target compound demonstrates a computed XLogP3 value of 1.8, which is substantially lower than the XLogP of 2.78 reported for the clinical-stage sEH inhibitor GSK2256294 [1][2]. Lower lipophilicity may be advantageous for reducing non-specific protein binding and improving aqueous solubility, while maintaining favorable drug-likeness with zero violations of Lipinski's Rule of Five for both compounds. Both compounds also possess a topological polar surface area (TPSA) below 140 Ų, suggesting suitability for oral bioavailability.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (PubChem computed); MW = 387.4 g/mol |
| Comparator Or Baseline | GSK2256294: XLogP = 2.78; MW = 447.2 g/mol |
| Quantified Difference | ΔXLogP = 0.98 (35% lower for target) |
| Conditions | Computed physicochemical properties via PubChem (XLogP3 3.0) and IUPHAR/BPS Guide to Pharmacology |
Why This Matters
Lower predicted lipophilicity can translate to distinct ADME behavior; scientists seeking a tool compound with potentially reduced non-specific binding relative to clinical leads may prioritize this compound.
- [1] PubChem. (2025). Compound Summary for CID 71786822. National Center for Biotechnology Information. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (2025). GSK2256294 Ligand Page. View Source
